molecular formula C32H55NO4S B14484491 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene CAS No. 66072-26-2

2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene

Cat. No.: B14484491
CAS No.: 66072-26-2
M. Wt: 549.8 g/mol
InChI Key: UAVCHEGUMFJYRF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The presence of multiple functional groups in its structure makes it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene typically involves the telomerization process. This process includes the reaction of 2-Propenoic acid, 2-methyl- with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol, and ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures to facilitate the formation of the telomer.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of copolymers and as a reagent in organic synthesis.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent binding properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene involves the interaction of its functional groups with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. The presence of the butoxymethyl and ethenylbenzene groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with N-(butoxymethyl)-2-propenamide, tert-dodecanethiol and ethenylbenzene lies in its specific combination of functional groups, which imparts unique properties such as enhanced reactivity and versatility in various applications. The presence of N-(butoxymethyl)-2-propenamide provides additional sites for chemical modification, making it a valuable compound for advanced material synthesis and industrial applications.

Properties

CAS No.

66072-26-2

Molecular Formula

C32H55NO4S

Molecular Weight

549.8 g/mol

IUPAC Name

N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;2-methylundecane-2-thiol;styrene

InChI

InChI=1S/C12H26S.C8H15NO2.C8H8.C4H6O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h13H,4-11H2,1-3H3;4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6)

InChI Key

UAVCHEGUMFJYRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)S.CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1

Origin of Product

United States

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